molecular formula C12H8BrNO B096769 (4-Bromophenyl)-2-pyridyl ketone CAS No. 18453-32-2

(4-Bromophenyl)-2-pyridyl ketone

Cat. No. B096769
M. Wt: 262.1 g/mol
InChI Key: CQIMFAYIBRLNCH-UHFFFAOYSA-N
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Patent
US05411973

Procedure details

To a stirred solution of 1,4-dibromobenzene (70 g) in diethyl ether (200 mL) was added magnesium turnings (8.66 g) at ambient temperature under an N2 atmosphere. After 15 minutes the mixture began to reflux. The reaction mixture was stirred for 5 hours. Stirring was then ceased and after some solids settled to the bottom, the solution was transferred via a cannula into a stirred mixture of 2-cyanopyridine (34.32 g) in diethyl ether (100 mL) at 0° C. The mixture was stired overnight. The mixture was then cooled to 0° C. and 200 mL aqueous 4N HCl was added. The layers were separated. The ether layer was extracted 2×150 mL 4N HCl . The acidic layers were combined and basified with sodium carbonate. The resultant mixture was extracted with 3×300 mL ether. The ether layers were combined, dried over MgSO04, filtered and concentrated by evaporation to afford 44 g of crude material. This was stored at -15° C. overnight and was then distilled at 50 millitorr at 130° C., and redistilled to yield 24.74 g of 4-[2-pyridylcarbonyl]bromobenzene as a white solid. (300 MHz, DMSO): 7.67-7.72 (m,1, aromatic), 7.75-7.79 (d,2, aromatic), 7.91-7.96 (d,2, aromatic), 8.01-8.12 (m,2, aromatic), 8.72-8.74 (d,1, aromatic); MS: (CI) 264 (M+1).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
34.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Mg].[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)#N.Cl.C([O:21]CC)C>>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]([C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1)=[O:21]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
8.66 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
34.32 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
The mixture was stired overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted 2×150 mL 4N HCl
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with 3×300 mL ether
CUSTOM
Type
CUSTOM
Details
dried over MgSO04
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to afford 44 g of crude material
WAIT
Type
WAIT
Details
This was stored at -15° C. overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
was then distilled at 50 millitorr at 130° C.
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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